molecular formula C55H82N14O16 B12396856 T-F-Q-A-Y-P-L-R-E-A

T-F-Q-A-Y-P-L-R-E-A

Cat. No.: B12396856
M. Wt: 1195.3 g/mol
InChI Key: GNKMMPBLQYIPCI-OCUAXGEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-F-Q-A-Y-P-L-R-E-A typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid, protected at the amine group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the scale of production and the specific requirements of the peptide.

Chemical Reactions Analysis

Types of Reactions

T-F-Q-A-Y-P-L-R-E-A can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds in the peptide can be reduced to free thiol groups.

    Substitution: Specific amino acids in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Major Products Formed

    Oxidation: Formation of disulfide-bonded peptides.

    Reduction: Formation of peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

T-F-Q-A-Y-P-L-R-E-A has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a substrate or inhibitor for enzymes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of T-F-Q-A-Y-P-L-R-E-A depends on its specific application. As a peptide, it can interact with various molecular targets, including enzymes, receptors, and other proteins. The interactions can lead to inhibition or activation of enzymatic activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

T-F-Q-A-Y-P-L-R-E-A can be compared with other peptides such as:

    A-L-A-M-E-T-H-I-O-N-I-N-E: Another peptide used in biochemical research.

    G-L-Y-C-Y-L-G-L-Y-C-I-N-E: A simple dipeptide used as a model compound in peptide studies.

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct biochemical properties and makes it suitable for particular research applications.

Properties

Molecular Formula

C55H82N14O16

Molecular Weight

1195.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)/t29-,30-,31+,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1

InChI Key

GNKMMPBLQYIPCI-OCUAXGEISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N

Origin of Product

United States

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